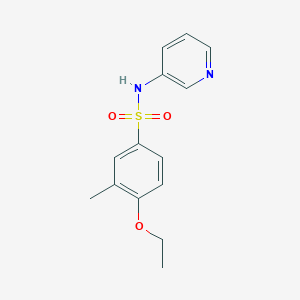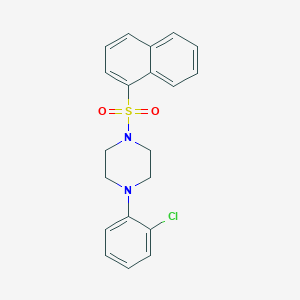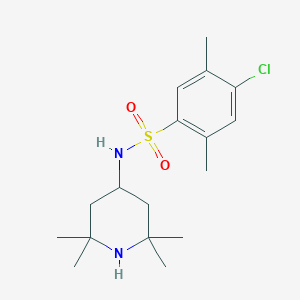![molecular formula C13H19NO2S B245681 1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TPS or Ts-1, and it is a sulfonamide derivative of pyrrolidine. TPS has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of TPS is not fully understood, but it is thought to involve the binding of the compound to specific sites on ion channels, enzymes, and receptors. This binding can alter the activity of these proteins, leading to changes in cellular signaling and physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPS are diverse and depend on the specific protein target that the compound is binding to. In general, TPS has been shown to modulate ion channel activity, enzyme activity, and receptor activity, leading to changes in cellular signaling and physiological responses. TPS has been implicated in the regulation of pain signaling, memory formation, and anxiety, among other processes.
実験室実験の利点と制限
One of the major advantages of TPS is its potency and specificity for certain protein targets. This makes it a valuable tool for researchers studying the activity of ion channels, enzymes, and receptors. However, the use of TPS in lab experiments is limited by its potential toxicity and the need for careful handling and purification to ensure the purity of the final product.
将来の方向性
There are many potential future directions for research involving TPS. One area of interest is the development of new compounds that are based on the structure of TPS but have improved potency and specificity for certain protein targets. Another area of interest is the use of TPS in the development of new therapies for pain management, anxiety, and other conditions that involve alterations in cellular signaling and physiological responses. Finally, TPS may have applications in the development of new diagnostic tools for the detection of certain protein targets in biological samples.
合成法
The synthesis of TPS involves the reaction of pyrrolidine with 2,3,4-trimethylbenzenesulfonyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. The purity of the final product is critical for its use in scientific research, as impurities can affect the compound's mechanism of action and physiological effects.
科学的研究の応用
TPS has been used in a variety of scientific research applications, including studies of ion channels, enzymes, and receptors. This compound has been shown to be a potent inhibitor of certain ion channels, including the TRPV1 channel, which is involved in pain signaling. TPS has also been used to study the activity of enzymes such as carbonic anhydrase and cholinesterase, and it has been shown to modulate the activity of certain receptors such as the GABA receptor.
特性
分子式 |
C13H19NO2S |
|---|---|
分子量 |
253.36 g/mol |
IUPAC名 |
1-(2,3,4-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-10-6-7-13(12(3)11(10)2)17(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
InChIキー |
AFZLZPOICLKRCD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)C)C |
正規SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)

![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)

![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)